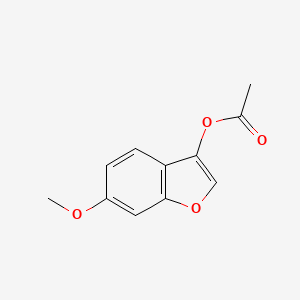

6-methoxy-1-benzofuran-3-yl acetate

Description

Properties

IUPAC Name |

(6-methoxy-1-benzofuran-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(12)15-11-6-14-10-5-8(13-2)3-4-9(10)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOODCMXPBWVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=COC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Benzofuran derivatives, including 6-methoxy-1-benzofuran-3-yl acetate, have been recognized for their antimicrobial properties. Research indicates that benzofuran scaffolds can serve as pharmacophores for designing new antimicrobial agents effective against various pathogens. The unique structural features of benzofurans contribute to their ability to interact with biological targets, making them promising candidates in drug development aimed at treating microbial infections .

Antitumor Activity

Benzofuran derivatives have demonstrated significant antitumor effects in various studies. For instance, compounds derived from benzofurans have been reported to inhibit key enzymes involved in cancer cell proliferation, such as GSK-3β and CDK-2. These enzymes are crucial for cell cycle regulation and survival, and their inhibition can lead to reduced tumor growth. The specific structural modifications of the benzofuran ring have been shown to enhance selectivity and potency against cancer cells .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of benzofuran derivatives have also been documented. These compounds can modulate inflammatory pathways and pain perception, making them suitable for developing new therapeutic agents for conditions like arthritis and chronic pain syndromes .

Structural Characteristics

The structural integrity of 6-methoxy-1-benzofuran-3-yl acetate is crucial for its biological activity. The compound features a methoxy group at the 6-position of the benzofuran ring, which enhances its solubility and reactivity. The acetate group at the 3-position plays a significant role in modulating its pharmacokinetic properties.

Several studies have highlighted the efficacy of benzofuran derivatives, including 6-methoxy-1-benzofuran-3-yl acetate:

- Antimicrobial Screening : A study screened various benzofuran derivatives against Candida albicans and found that certain substitutions on the benzofuran ring significantly enhanced antifungal activity .

- Cancer Cell Line Studies : Research involving pancreatic cancer cell lines demonstrated that specific benzofuran derivatives exhibited potent inhibitory effects on GSK-3β, leading to reduced cell proliferation at nanomolar concentrations .

- Analgesic Studies : Experimental models assessing pain relief showed that certain benzofuran compounds could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-methoxy-1-benzofuran-3-yl acetate and related compounds:

*Molecular weight inferred from structurally similar compounds in .

Key Observations:

- Substituent Effects: The acetate group in the target compound introduces ester functionality, which is less polar than the carboxylic acid in its analog () but more lipophilic than the hydroxyl group in dihydrobenzofuranone derivatives (). The nitrile group in the acetonitrile derivative () may enhance hydrogen-bonding interactions compared to esters or carboxylic acids, influencing crystallinity and solubility. The prenyl group in adds steric bulk and hydrophobicity, likely reducing aqueous solubility but enhancing interactions with hydrophobic biological targets.

Thermal Stability :

Reactivity Trends:

- Ester vs. Acid : The acetate group is hydrolytically labile under basic conditions, whereas the carboxylic acid () is more stable but prone to decarboxylation at high temperatures.

- Nitrile (): Can undergo reduction to amines or hydrolysis to amides/carboxylic acids, offering divergent synthetic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxy-1-benzofuran-3-yl acetate, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Functionalization of the benzofuran core via Friedel-Crafts acylation or alkylation to introduce the methoxy group at position 6. Potassium carbonate in acetone is commonly used as a base for nucleophilic substitution reactions .

- Step 2 : Acetylation of the hydroxyl group at position 3 using acetic anhydride or acetyl chloride. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like over-acylation.

- Key Data :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | K₂CO₃, acetone, 60°C | 65–75% | |

| 2 | Ac₂O, pyridine, RT | 80–90% |

Q. Which analytical techniques are critical for confirming the purity and structure of 6-methoxy-1-benzofuran-3-yl acetate?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, acetate at C3). Key signals: δ ~2.3 ppm (acetate CH₃) and δ ~3.8 ppm (methoxy OCH₃) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 220.18 g/mol) .

Q. How can researchers optimize purification strategies for this compound?

- Methodology :

- Recrystallization : Use ethyl acetate/hexane mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to isolate the acetate ester from polar byproducts .

Advanced Research Questions

Q. What crystallographic approaches are recommended for resolving the molecular structure of 6-methoxy-1-benzofuran-3-yl acetate?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters: space group, unit cell dimensions, and hydrogen-bonding networks (e.g., C=O⋯H interactions) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or thermal motion .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Hydrogen Bonds | O3⋯H-O (2.89 Å) |

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with ion channels?

- Methodology :

- Fluorescence Quenching Assays : Monitor tryptophan fluorescence in proteins (e.g., mEAG1 ion channels) to study binding. A 30 mM concentration of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid reduced fluorescence by ~40%, suggesting competitive binding .

- Dose-Response Studies : Measure IC₅₀ values using patch-clamp electrophysiology to evaluate inhibition efficacy .

Q. How should contradictory data on synthetic yields or crystal forms be analyzed?

- Methodology :

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere).

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms. Conflicting crystal reports may arise from solvent-dependent packing (e.g., benzene vs. methanol) .

Q. What computational tools are suitable for modeling non-covalent interactions between this compound and biological targets?

- Methodology :

- Docking Simulations (AutoDock Vina) : Predict binding affinities to enzymes like cytochrome P450. Focus on π-π stacking between the benzofuran ring and aromatic residues .

- Molecular Dynamics (GROMACS) : Simulate stability of ligand-protein complexes over 100 ns trajectories .

Q. How does the stability of 6-methoxy-1-benzofuran-3-yl acetate vary under different storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. Acetate esters are prone to hydrolysis in acidic/basic conditions; neutral pH and inert storage (argon) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.